![molecular formula C10H7N3O2 B1423236 methyl 3-cyano-1H-indazole-4-carboxylate CAS No. 1167056-21-4](/img/structure/B1423236.png)
methyl 3-cyano-1H-indazole-4-carboxylate
Overview
Description
“Methyl 3-cyano-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C11H8N2O2 . It is also known as "3-Cyano-1H-indole-4-carboxylic acid methyl ester" . The compound is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .
Molecular Structure Analysis
The molecular structure of “methyl 3-cyano-1H-indazole-4-carboxylate” includes a methyl ester group (COOCH3), a cyano group (CN), and an indazole ring . The compound has a molecular weight of 200.19 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-cyano-1H-indazole-4-carboxylate” has a molecular weight of 200.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 200.058577502 g/mol . The topological polar surface area is 65.9 Ų , and it has a heavy atom count of 15 .Scientific Research Applications
Synthesis and Characterization
Methyl 3-cyano-1H-indazole-4-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives were synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine. These compounds were characterized by spectral data and evaluated for their potential applications (Reddy et al., 2015). Similarly, the synthesis of methyl triazole-4-carboxylate gold(I) complex and its application in allene synthesis and alkyne hydration showcased the compound's utility in catalytic processes (Hu et al., 2019).
Analytical and Structural Characterization
Comprehensive analytical and structural characterization of compounds like methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) has been performed. These studies involve a wide range of chromatographic and spectroscopic methods supported with theoretical calculations, expanding knowledge about these substances and their potential applications (Dybowski et al., 2021).
Nucleophilic Carbenes and Pseudo-cross-conjugated Mesomeric Betaines
Studies have explored the creation of nucleophilic carbenes and pseudo-cross-conjugated mesomeric betaines from indazole derivatives. This research delves into the electronic structures and potential applications of these compounds in various fields, including materials science and catalysis (Schmidt et al., 2005).
Future Directions
Indazole derivatives, including “methyl 3-cyano-1H-indazole-4-carboxylate”, have been the focus of many research studies due to their wide range of pharmacological activities . Future research may focus on exploring the biological activities of this compound and developing efficient synthesis methods.
properties
IUPAC Name |
methyl 3-cyano-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)6-3-2-4-7-9(6)8(5-11)13-12-7/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXOJOUHKNNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-cyano-1H-indazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.